
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol is a complex organic compound with a unique structure that includes a dibenzoxepin scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol typically involves the use of highly polar solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . Microwave-assisted reactions have also been employed to optimize the synthesis process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and highly polar solvents suggests that scalable methods could be developed based on these principles.
Chemical Reactions Analysis
Types of Reactions: 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol can undergo various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity and interactions with various biomolecules.
- Medicine : Explored for its potential therapeutic effects, particularly in the context of its unique chemical structure.
- Industry : Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but the compound’s structure suggests it could interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds:
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)thiepin-3-yl)oxy)1,2-propanediol
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol
Uniqueness: The uniqueness of this compound lies in its dibenzoxepin scaffold, which provides distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
CAS No. |
85850-93-7 |
|---|---|
Molecular Formula |
C25H24O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[6-ethyl-5-(4-hydroxyphenyl)benzo[b][1]benzoxepin-2-yl]oxypropane-1,2-diol |
InChI |
InChI=1S/C25H24O5/c1-2-20-21-5-3-4-6-23(21)30-24-13-19(29-15-18(28)14-26)11-12-22(24)25(20)16-7-9-17(27)10-8-16/h3-13,18,26-28H,2,14-15H2,1H3 |
InChI Key |
JJRNTCBZXIPXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


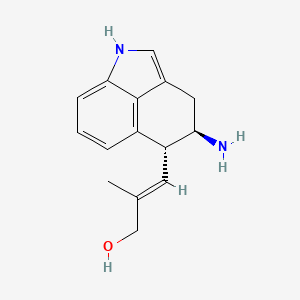


![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
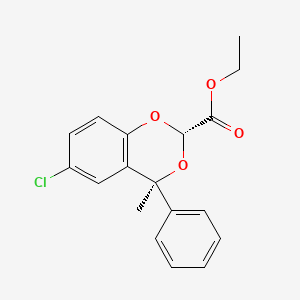
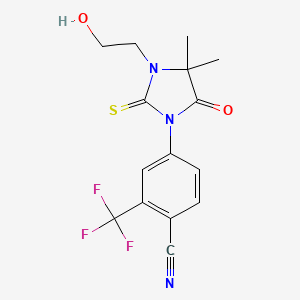
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
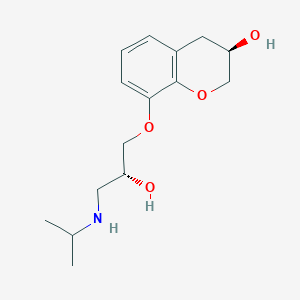

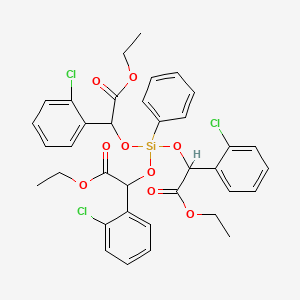
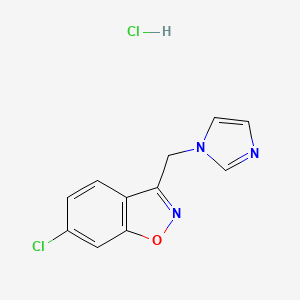
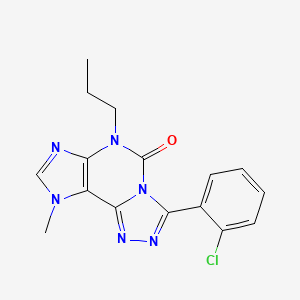
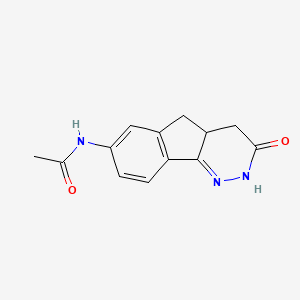
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
